
N-Pentadec-2-enoyl-L-tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Pentadec-2-enoyl-L-tyrosine is a compound with the molecular formula C24H37NO4. It contains a total of 66 bonds, including 29 non-hydrogen bonds, 9 multiple bonds, 16 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 1 hydroxyl group, and 1 aromatic hydroxyl group .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Pentadec-2-enoyl-L-tyrosine typically involves the coupling of pentadec-2-enoic acid with L-tyrosine. The reaction is usually carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple the pentadec-2-enoic acid with L-tyrosine under controlled conditions, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
N-Pentadec-2-enoyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds or carbonyl groups to their respective reduced forms.
Substitution: The aromatic ring of the tyrosine moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the double bonds or carbonyl groups.
Substitution: Substituted aromatic derivatives.
科学研究应用
N-Pentadec-2-enoyl-L-tyrosine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical products.
作用机制
The mechanism of action of N-Pentadec-2-enoyl-L-tyrosine involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for enzymes, leading to the formation of reactive intermediates that can participate in various biochemical reactions. The exact molecular targets and pathways involved depend on the specific context of its application.
相似化合物的比较
Similar Compounds
N-2-Pentadecenoyl-L-tyrosine: A closely related compound with similar structural features.
L-Tyrosine Derivatives: Other derivatives of L-tyrosine that share similar functional groups and reactivity.
Uniqueness
N-Pentadec-2-enoyl-L-tyrosine is unique due to its specific combination of a long aliphatic chain with an unsaturated bond and the aromatic tyrosine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
825637-87-4 |
|---|---|
分子式 |
C24H37NO4 |
分子量 |
403.6 g/mol |
IUPAC 名称 |
(2S)-3-(4-hydroxyphenyl)-2-(pentadec-2-enoylamino)propanoic acid |
InChI |
InChI=1S/C24H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23(27)25-22(24(28)29)19-20-15-17-21(26)18-16-20/h13-18,22,26H,2-12,19H2,1H3,(H,25,27)(H,28,29)/t22-/m0/s1 |
InChI 键 |
KCMHEERQAOYHEB-QFIPXVFZSA-N |
手性 SMILES |
CCCCCCCCCCCCC=CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
规范 SMILES |
CCCCCCCCCCCCC=CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,6-Dimethoxy-9,9'-spirobi[fluorene]](/img/structure/B14221055.png)
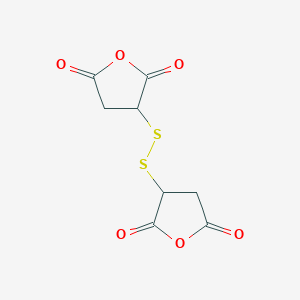
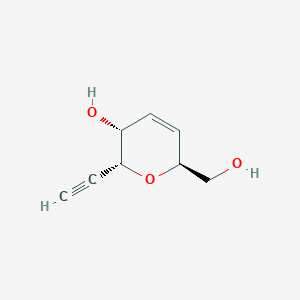
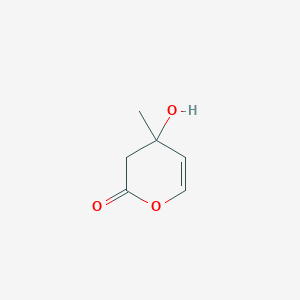
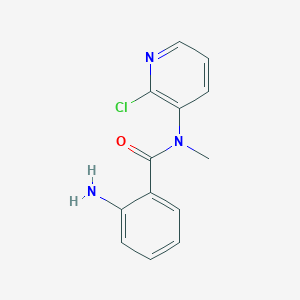
![N-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)urea](/img/structure/B14221073.png)
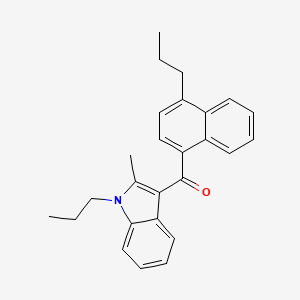
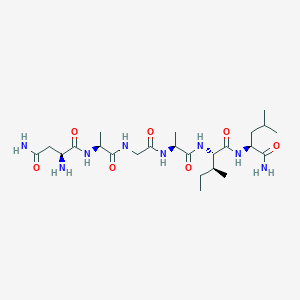
![5-(6-Bromohexyl)-5,6-dihydrobenzo[c][1,5]naphthyridin-1-ium bromide](/img/structure/B14221099.png)
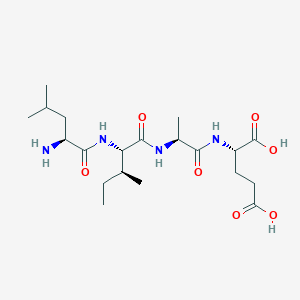
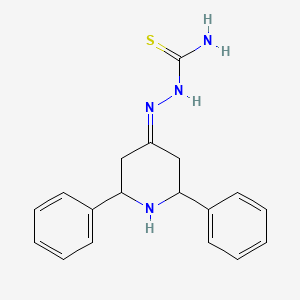
![1-[Bromo(4-chlorophenyl)methyl]-4-(methanesulfonyl)benzene](/img/structure/B14221119.png)
![Benzamide, N-[6-[(mercaptoacetyl)amino]hexyl]-](/img/structure/B14221121.png)
